

An In-depth Technical Guide to 4-(p-Tolyloxy)benzotrile

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Compound of Interest

Compound Name: 4-(p-Tolyloxy)benzotrile

CAS No.: 37563-42-1

Cat. No.: B1350955

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **4-(p-Tolyloxy)benzotrile** (CAS No. 37563-42-1), a versatile diaryl ether nitrile that serves as a crucial intermediate in various fields of chemical synthesis. This document details its physicochemical properties, synthesis protocols, key applications, and analytical data for professionals engaged in pharmaceutical development, agrochemical research, and material science.

Physicochemical and Structural Data

4-(p-Tolyloxy)benzotrile is a solid organic compound characterized by a benzotrile moiety linked to a p-cresol through an ether bond. Its core properties are summarized below.

Property	Value	Reference(s)
CAS Number	37563-42-1	[1][2][3]
Molecular Formula	C ₁₄ H ₁₁ NO	[1][2][3]
Molecular Weight	209.25 g/mol	[1]
IUPAC Name	4-(4-methylphenoxy)benzotrile	
Synonyms	Benzotrile, 4-(4-methylphenoxy)-	[2]
Appearance	White crystals or light yellow solid	[1]
Melting Point	70-76 °C	[1]
Purity	≥ 99% (GC)	[1]

Synthesis of 4-(p-Tolyloxy)benzotrile

The synthesis of **4-(p-Tolyloxy)benzotrile** is most commonly achieved via a nucleophilic aromatic substitution (S_NAr) reaction, specifically a variation of the Ullmann condensation. The protocol detailed below is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.

Experimental Protocol: Synthesis from p-Cresol and p-Chlorobenzotrile

This procedure outlines the synthesis through the reaction of p-cresol with p-chlorobenzotrile in the presence of a strong base.

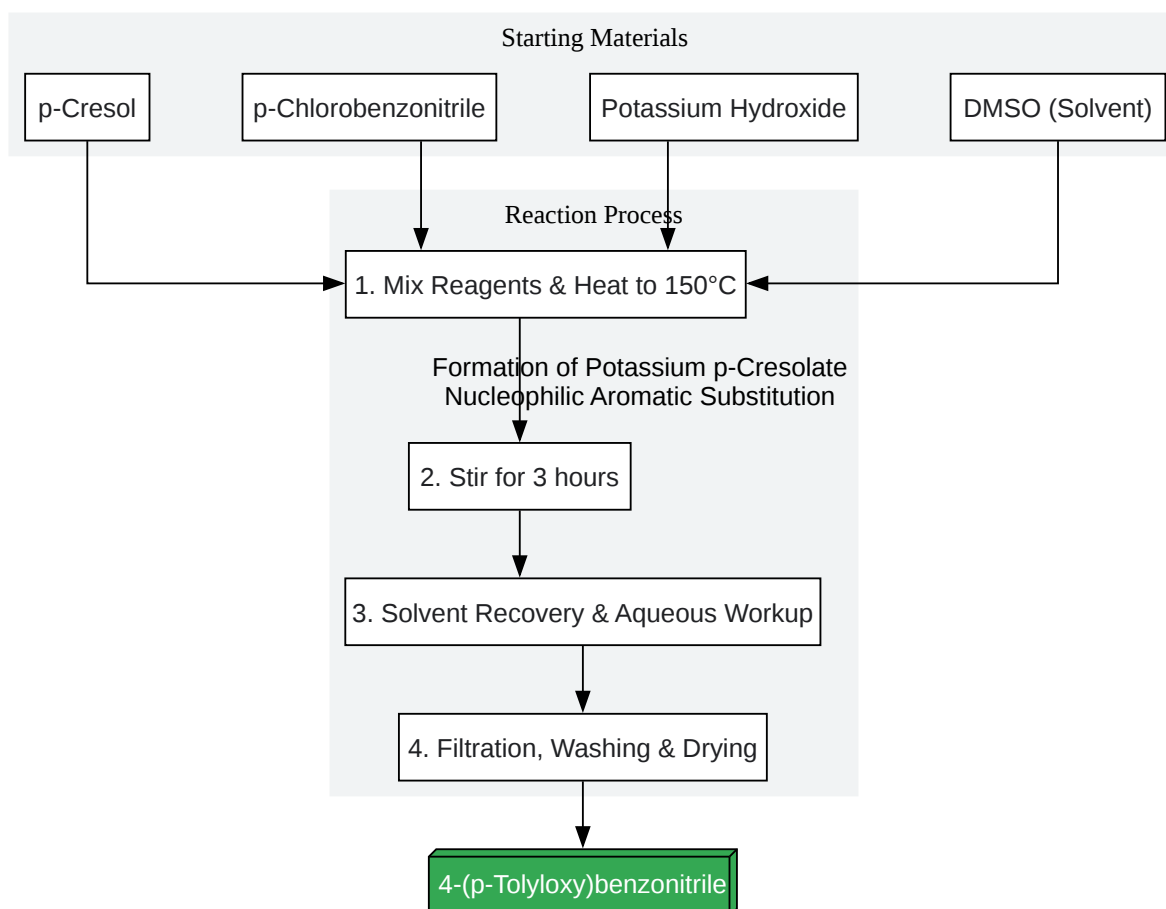
Reagents and Materials:

- p-Cresol
- p-Chlorobenzotrile

- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- Deionized Water
- Reaction kettle or round-bottom flask with a reflux condenser and magnetic stirrer
- Standard filtration and drying apparatus

Procedure:

- Into a reaction kettle, add 1 L of water, 1.5 kg of potassium hydroxide, 2.5 kg of p-cresol, and 10 L of dimethyl sulfoxide.
- Stir the mixture and heat to 150°C to facilitate the formation of the potassium p-cresolate salt.
- Once the temperature is stable, add 3 kg of p-chlorobenzonitrile to the reaction mixture.
- Continue to stir the reaction at 150°C. The reaction is typically complete after 3 hours.
- After completion, recover the organic solvent (DMSO) via distillation under reduced pressure.
- Cool the remaining residue to room temperature by adding water.
- Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry to obtain the crude 4-(4-methylphenoxy)benzonitrile.
- The product can be further purified by recrystallization if necessary.



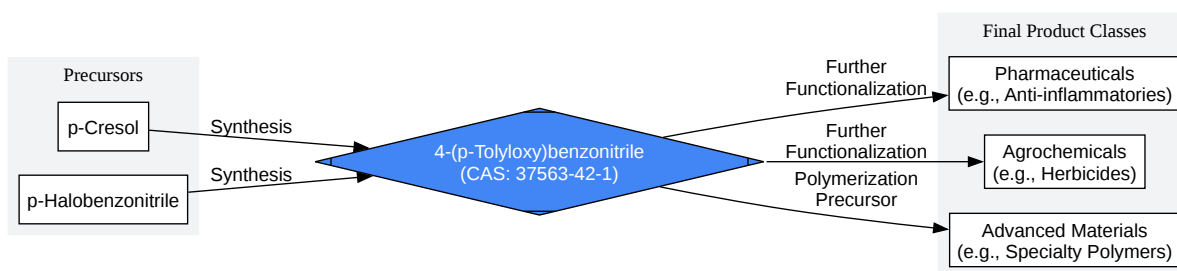
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Figure 1: Synthesis workflow for **4-(p-Tolyloxy)benzotrile**.

Applications in Research and Development

4-(p-Tolyloxy)benzotrile is not typically an end-product but rather a versatile building block. Its diaryl ether core and reactive nitrile group make it a valuable precursor for more complex molecules in several industries.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] Furthermore, it is a precursor for 4-(4-methylphenoxy)benzylamine, which is an essential intermediate for synthesizing pyrazole carboxamide compounds with potential biological activities.
- **Agrochemical Industry:** The structure of **4-(p-Tolyloxy)benzotrile** is a scaffold used in the development of modern agrochemicals, contributing to the creation of effective herbicides and pesticides.[1]
- **Material Science:** In material science, it is used in the formulation of specialty polymers and coatings. The incorporation of this molecule can enhance properties such as thermal stability and chemical resistance in the final polymer products.[1]



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Figure 2: Role as a central intermediate in chemical synthesis.

Spectroscopic and Analytical Data

While the compound is well-characterized, specific, publicly archived spectral data sets are sparse. A doctoral thesis from the University of Michigan confirms that the ^1H and ^{13}C NMR spectra of the synthesized compound match literature data, affirming its successful synthesis via Ullmann coupling.[3]

Analysis Method	Expected Features
^1H NMR	Signals corresponding to the aromatic protons of both phenyl rings and the methyl protons of the tolyl group.
^{13}C NMR	Resonances for the aromatic carbons, the nitrile carbon, the ether-linked carbons, and the methyl carbon.
IR Spectroscopy	Characteristic absorption bands for the $\text{C}\equiv\text{N}$ (nitrile) stretch, C-O-C (ether) stretch, and aromatic C-H bonds.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 209.25.

Safety and Handling

Detailed toxicological data for **4-(p-Tolyloxy)benzotrile** is not widely available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(p-Tolyloxy)benzotrile is a significant chemical intermediate with a well-established synthesis route. Its utility in the creation of high-value molecules for the pharmaceutical, agrochemical, and material science sectors underscores its importance. This guide provides the foundational technical information required for researchers to effectively synthesize and utilize this compound in their development pipelines.

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